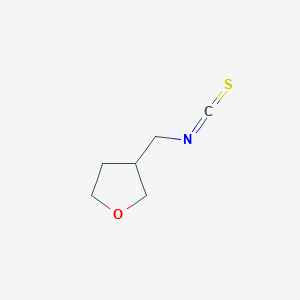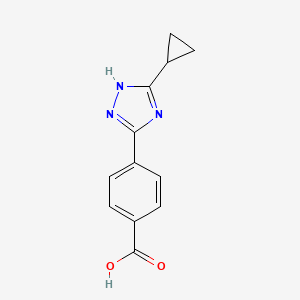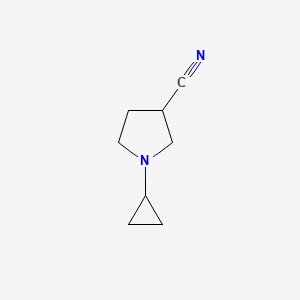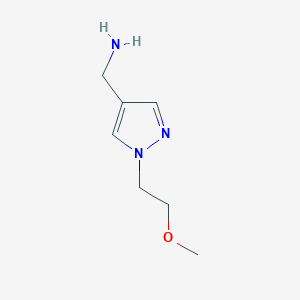
1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Descripción general
Descripción
The compound is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions . The specific structure of “1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” suggests it might have similar properties, but without specific studies or data, this can’t be confirmed.
Synthesis Analysis
Benzodiazepines are usually synthesized via a condensation reaction between a benzene-dione (like 1,4-benzoquinone) and a compound containing an amino group . The specific synthesis pathway for “1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” would depend on the specific substituents and their positions .Molecular Structure Analysis
The molecular structure of benzodiazepines is characterized by a benzene ring fused to a seven-membered diazepine ring . Without specific data, it’s difficult to provide a detailed molecular structure analysis for “1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine”.Chemical Reactions Analysis
Benzodiazepines, as a class, are relatively stable compounds. They don’t readily undergo chemical reactions, except under specific conditions or with specific reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzodiazepine derivative like “1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” would depend on its specific structure. Benzodiazepines, in general, are crystalline, lipophilic, and relatively stable .Aplicaciones Científicas De Investigación
Anticonvulsant Activity and Toxicity Screening
A study focused on synthesizing a novel series of 1,5-benzothiazepine nucleus containing Mannich bases, aiming to retain anticonvulsant biological activities with reduced toxic effects. The synthesized compounds exhibited significant anticonvulsant activity, with the most potent compound showing promising results in preliminary safety profiles evaluated by acute oral toxicity and neurotoxicity testing (Chaudhari et al., 2022).
Structural Diversity through Alkylation and Ring Closure Reactions
Research demonstrated the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, as a starting material in various alkylation and ring closure reactions. This approach aimed to generate a structurally diverse library of compounds, leading to the creation of several derivatives, including 2,3-dihydro-1,5-1H-benzodiazepines, highlighting the potential for developing novel compounds with varied biological activities (Roman, 2013).
Preclinical Antitumor Activity
A specific study uncovered the antitumor potential of a 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine derivative, identified for its potent in vivo activity against the mutated K-Ras bearing HCT-116 human colon tumor model. This compound, due to its excellent preclinical antitumor activity and promising pharmacokinetics, has been advanced into human clinical trials, underscoring the therapeutic potential of benzodiazepine derivatives beyond their well-known psychotropic effects (Hunt et al., 2000).
AMPA Receptor Antagonists
Further research into 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones revealed their significant anticonvulsant effects and proposed a correlation between these effects and their action as noncompetitive AMPA receptor antagonists. These findings extend the structure-activity relationships for this class of compounds, potentially offering new avenues for the treatment of neurological disorders such as epilepsy and anxiety (Chimirri et al., 1997).
Safety And Hazards
Benzodiazepines can have side effects, including drowsiness, weakness, and confusion. In some cases, they may cause paradoxical reactions, such as aggression, rage, and mania . Long-term use can lead to tolerance, dependence, and withdrawal symptoms. Overdose can be dangerous, especially when combined with other CNS depressants .
Direcciones Futuras
Propiedades
IUPAC Name |
1-propan-2-yl-2,3,4,5-tetrahydro-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10(2)14-8-7-13-9-11-5-3-4-6-12(11)14/h3-6,10,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDOHVIQBNBHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)








![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)